N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of 421.52 g/mol. This compound is notable for its structural diversity and the presence of multiple heterocycles, which can contribute to various biological activities and applications in medicinal chemistry.
This compound belongs to the class of carboxamides and features a benzo[c][1,2,5]thiadiazole moiety, which is known for its diverse biological properties. It also contains a triazole ring, which is often associated with antimicrobial and antifungal activities. The cyclopropyl group adds to its unique profile by potentially enhancing metabolic stability and bioactivity.
The synthesis of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step synthetic routes that may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Common reagents may include coupling agents like EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) for amide bond formation.
The molecular structure of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can be represented using various chemical notation systems:
InChI=1S/C22H23N5O2S/c1-25-14-15(17-5-2-3-6-18(17)25)13-20(28)23-10-11-26-22(29)27(16-8-9-16)21(24-26)19-7-4-12-30-19/h2-7,12,14,16H,8-11,13H2,1H3,(H,23,28)This notation provides a unique identifier for the compound's structure.
The compound's structural features include:
The compound can participate in several chemical reactions due to its functional groups:
These reactions require specific conditions such as pH control and temperature regulation to ensure selectivity and yield.
The mechanism of action for N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide may involve:
Data supporting these mechanisms would typically come from biological assays evaluating the compound's effects on target cells or organisms.
Key physical properties include:
Important chemical properties include:
Relevant data from studies would provide insights into these properties .
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydro-1H-triazol -1-y)ethyl)benzo[c][1,2,5]thiadiazole -5-carboxamide has potential applications in:
These applications highlight the versatility and significance of this compound in scientific research .
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: